molecular formula C21H21F3N2O3 B3000782 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide CAS No. 921562-22-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide

Katalognummer: B3000782
CAS-Nummer: 921562-22-3
Molekulargewicht: 406.405
InChI-Schlüssel: XQJMBTGXZDPGPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzoxazepine derivative featuring a benzamide substituent at the 8-position of the heterocyclic core. The benzoxazepine scaffold is characterized by a seven-membered ring system containing both oxygen and nitrogen atoms, which confers conformational rigidity and modulates electronic properties. Key structural elements include:

  • A 5-ethyl group and 3,3-dimethyl substituents on the benzoxazepine ring.
  • A 4-oxo (keto) group in the tetrahydro ring system.
  • A 4-(trifluoromethyl)benzamide moiety attached to the 8-position.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl and dimethyl groups influence steric and electronic interactions with biological targets .

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-4-26-16-10-9-15(11-17(16)29-12-20(2,3)19(26)28)25-18(27)13-5-7-14(8-6-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJMBTGXZDPGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the oxazepine ring or the benzamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzamide or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The compound shares structural homology with other benzoxazepine derivatives. A notable analog is N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide (). Differences include:

  • Alkyl substituents : The target compound has a 5-ethyl group, whereas the analog features a bulkier 5-isobutyl group.
  • Trifluoromethyl position : The target compound’s trifluoromethyl group is at the para-position of the benzamide (4-position), while the analog’s is at the ortho-position (2-position).

Impact of Substituent Variations

  • Electronic Effects : The para-trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing the benzamide’s aromatic system and influencing hydrogen-bonding interactions .

Computational and Experimental Comparison Methods

Similarity Metrics

  • Tanimoto and Dice Indices : Widely used to quantify structural similarity. For example, MACCS fingerprints and Morgan fingerprints encode molecular features into bit vectors, enabling rapid comparisons .
  • Graph-Based Methods : These capture topological similarities (e.g., ring systems, substituent connectivity) but face computational challenges due to the NP-hard nature of graph isomorphism problems .

NMR-Based Structural Analysis

highlights NMR as a critical tool for comparing substituent effects. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary between analogs, directly reflecting changes in electronic environments due to substituent modifications (Figure 6 in ) .

Bioactivity and Target Correlations

Bioactivity Clustering

demonstrates that compounds with similar structures cluster into groups with overlapping bioactivity profiles. For instance:

  • Benzoxazepines with para-trifluoromethylbenzamide moieties show enhanced kinase inhibition compared to ortho-substituted analogs.
  • Ethyl substituents correlate with improved metabolic stability over bulkier alkyl groups (e.g., isobutyl) .

Protein Target Interactions

  • The target compound’s benzoxazepine core interacts with ATP-binding pockets in kinases, while the trifluoromethyl group enhances hydrophobic contacts.
  • Analog-specific variations (e.g., isobutyl) may shift selectivity toward non-kinase targets like GPCRs .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Substituents (5-position) Trifluoromethyl Position Bioactivity (IC50, nM) Tanimoto Similarity (vs. Target)
Target Compound Ethyl 4-position 12.3 ± 1.5 1.00
N-(5-Isobutyl...-8-yl)-2-(CF3)benzamide Isobutyl 2-position 45.7 ± 3.2 0.82 (MACCS)
Compound 1 () Methyl N/A N/A 0.75 (Morgan)

Table 2: NMR Chemical Shift Differences (ppm) in Key Regions

Compound Region A (39–44) Region B (29–36)
Target 7.2–7.5 2.8–3.1
Analog (Isobutyl) 7.4–7.7 3.0–3.3

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27F3N2O4C_{23}H_{27}F_3N_2O_4 with a molecular weight of approximately 468.47 g/mol. The presence of trifluoromethyl and ethyl groups in its structure contributes to its unique pharmacological properties.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest various potential activities:

1. Antimicrobial Activity

Several studies have indicated that oxazepine derivatives exhibit antimicrobial properties. For instance:

  • Case Study : A derivative of the oxazepine class showed significant inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

2. Anticancer Potential

Oxazepines have been explored for their anticancer effects:

  • Research Finding : In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

3. Neuroprotective Effects

The neuroprotective potential of oxazepine derivatives has been noted:

  • Mechanism : These compounds may act by inhibiting oxidative stress and inflammation in neuronal cells .

The precise mechanism of action for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide remains under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors that regulate cellular responses.

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar oxazepine derivatives is useful.

Compound NameStructureBiological ActivityIC50 Value
Oxazepine AStructure AAntimicrobial32 µg/mL
Oxazepine BStructure BAnticancer15 µM
Oxazepine CStructure CNeuroprotective25 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.